molecular formula C24H21NO4 B13581837 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-ethylbenzoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-ethylbenzoic acid

Cat. No.: B13581837
M. Wt: 387.4 g/mol
InChI Key: MBFMWZOMYKZEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide.

    Peptide Coupling: DCC or DIC with HOBt in an organic solvent like dichloromethane or dimethylformamide.

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptide chains, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its specific structure, which includes an ethyl group and a benzoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C24H21NO4/c1-2-15-11-12-16(23(26)27)13-22(15)25-24(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27)

InChI Key

MBFMWZOMYKZEKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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